molecular formula C8H9NO2 B12355948 6,7-dihydro-5H-indolizine-1,3-dione

6,7-dihydro-5H-indolizine-1,3-dione

Cat. No.: B12355948
M. Wt: 151.16 g/mol
InChI Key: BZTJVIOSZRVXAZ-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-indolizine-1,3-dione is a nitrogen-containing heterocyclic compound. It is part of the indolizine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis. This compound features a fused ring system that includes both a pyrrole and a pyridine ring, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-indolizine-1,3-dione typically involves cyclization reactions. One common method is the radical cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable pyrrole derivative with a radical initiator can lead to the formation of the indolizine ring system . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to construct the indolizine core .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-indolizine-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indolizine-1,3-dione derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

6,7-Dihydro-5H-indolizine-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-indolizine-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its derivatives may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-indolizine-1,3-dione is unique due to its specific ring structure and the presence of both pyrrole and pyridine rings. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

6,7-dihydro-5H-indolizine-1,3-dione

InChI

InChI=1S/C8H9NO2/c10-7-5-8(11)9-4-2-1-3-6(7)9/h3H,1-2,4-5H2

InChI Key

BZTJVIOSZRVXAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC=C2C(=O)CC(=O)N2C1

Origin of Product

United States

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